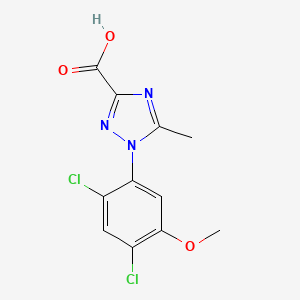

1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,4-Dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a carboxylic acid functional group. The presence of chlorine and methoxy substituents on the phenyl ring further enhances its chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid precursors.

Introduction of the phenyl ring substituents: Chlorination and methoxylation reactions are employed to introduce the 2,4-dichloro and 5-methoxy groups on the phenyl ring.

Final coupling and purification: The triazole ring is then coupled with the substituted phenyl ring, followed by purification steps such as recrystallization or chromatography to obtain the final product

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and purity.

Analyse Chemischer Reaktionen

1-(2,4-Dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid exhibits significant antifungal properties. Research has demonstrated that triazole derivatives can inhibit the growth of various fungal pathogens. For instance, compounds similar to this one have shown potent activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MIC) significantly lower than traditional antifungals like fluconazole .

Table 1: Antifungal Activity Comparison

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Triazole Derivative A | Candida albicans | 0.0156 | |

| Triazole Derivative B | Aspergillus fumigatus | 1 | |

| 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl... | Candida parapsilosis | 0.25 |

Anti-inflammatory Effects

In addition to antifungal properties, triazoles have been studied for their anti-inflammatory effects. A related study indicated that compounds within this class showed COX-1 and COX-2 inhibition comparable to established NSAIDs like indomethacin and celecoxib . This suggests potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | 45.9 | 68.2 | |

| Compound B | 39.8 | 46.3 | |

| 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl... | TBD | TBD | TBD |

Fungicides

The triazole class is widely recognized in agriculture as effective fungicides. The compound's structure allows it to interfere with the biosynthesis of ergosterol in fungi, which is essential for fungal cell membrane integrity. This mechanism makes it suitable for protecting crops against fungal infections.

Case Study: Efficacy Against Crop Pathogens

A field study evaluated the effectiveness of triazole-based fungicides on wheat crops infected with Fusarium graminearum. The application of these compounds resulted in a significant reduction in disease severity and increased yield compared to untreated controls .

Herbicidal Properties

Emerging research suggests potential herbicidal activity for triazole derivatives. The compound's ability to inhibit specific enzymatic pathways in plants could lead to the development of new herbicides that are selective and environmentally friendly.

Wirkmechanismus

The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer and other diseases .

Vergleich Mit ähnlichen Verbindungen

1-(2,4-Dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid can be compared with other similar compounds, such as:

Bosutinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. .

Chalcones: Compounds with a similar phenyl ring structure and known for their diverse pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-(2,4-Dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole class, which has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly in relation to cancer and microbial infections.

The molecular formula of this compound is C13H9Cl2N3O3 with a molecular weight of 304.13 g/mol. The compound features a triazole ring that is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichloro-5-methoxyphenyl derivatives with appropriate carboxylic acids and triazole intermediates. Various methods have been reported in the literature that utilize different catalysts and solvents to optimize yield and purity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of triazole derivatives. In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 1-(2,4-Dichloro-5-methoxyphenyl)-5-methyl-triazole | HeLa | 6.2 | |

| 1-(2,4-Dichloro-5-methoxyphenyl)-triazole derivative | MCF-7 | 27.3 | |

| Triazole analogs | HCT-116 | 6.2 |

In a study focusing on triazole derivatives, it was found that compounds with a triazole ring significantly improved activity against human cervical carcinoma cells (HeLa), showing an IC50 value of 6.2 μM compared to other tested compounds .

Antimicrobial Activity

Triazoles are also recognized for their antifungal and antibacterial properties. The compound has shown promising results against Mycobacterium tuberculosis (Mtb), with studies indicating selective inhibition:

| Microbial Strain | IC50 (μM) | Activity |

|---|---|---|

| Mycobacterium tuberculosis | 15.22 | Significant activity observed |

| Non-tuberculous mycobacteria | >100 | No significant activity |

Research indicates that certain derivatives exhibit selective inhibition of Mtb while being less effective against non-tuberculous mycobacteria .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within cells. Molecular docking studies suggest that the compound binds effectively to ATP-binding sites on proteins involved in cell proliferation and survival pathways .

Case Studies

Several case studies have documented the efficacy of triazole compounds in clinical settings:

- Breast Cancer Treatment : A clinical trial involving a series of triazole derivatives demonstrated significant improvements in tumor response rates among patients with advanced breast cancer .

- Tuberculosis Management : Triazole-based therapies have been explored as adjunct treatments for tuberculosis, showing enhanced efficacy when combined with standard regimens .

Eigenschaften

IUPAC Name |

1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O3/c1-5-14-10(11(17)18)15-16(5)8-4-9(19-2)7(13)3-6(8)12/h3-4H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROASESOCGOEUDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.